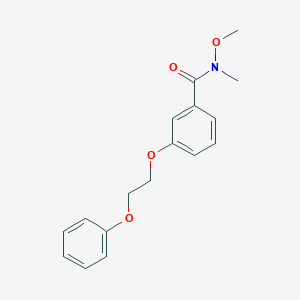
N-methoxy-N-methyl-3-(2-phenoxyethoxy)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-methoxy-N-methyl-3-(2-phenoxyethoxy)benzamide, also known as GW806742X, is a selective and potent agonist of the G protein-coupled receptor 119 (GPR119). GPR119 is a receptor that is primarily expressed in pancreatic beta cells and intestinal L-cells. It is involved in the regulation of glucose homeostasis and incretin hormone secretion. GW806742X has gained significant attention in scientific research due to its potential therapeutic applications in the treatment of type 2 diabetes and obesity.
作用機序
N-methoxy-N-methyl-3-(2-phenoxyethoxy)benzamide exerts its effects through activation of the GPR119 receptor. Upon binding to the receptor, this compound stimulates the production and secretion of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). These hormones promote insulin secretion and improve glucose homeostasis. Additionally, this compound has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which can promote glucose uptake and improve insulin sensitivity.
Biochemical and physiological effects:
This compound has been shown to have several biochemical and physiological effects. In animal models, this compound has been shown to stimulate insulin secretion, improve glucose tolerance, and increase the secretion of incretin hormones. Additionally, this compound has been shown to promote weight loss and improve lipid metabolism. These effects are thought to be mediated through activation of the GPR119 receptor and the AMPK pathway.
実験室実験の利点と制限
N-methoxy-N-methyl-3-(2-phenoxyethoxy)benzamide has several advantages for use in lab experiments. It is a highly selective and potent agonist of the GPR119 receptor, which allows for specific activation of the receptor without off-target effects. Additionally, this compound has been shown to be stable in vitro and in vivo, which allows for consistent and reproducible results. However, one limitation of this compound is its relatively short half-life, which may limit its usefulness in certain experiments.
将来の方向性
There are several future directions for research on N-methoxy-N-methyl-3-(2-phenoxyethoxy)benzamide. One area of focus is on the development of novel GPR119 agonists with improved pharmacokinetic properties, such as longer half-life and improved bioavailability. Additionally, further research is needed to fully understand the mechanisms underlying the effects of this compound on glucose homeostasis and lipid metabolism. Finally, clinical trials are needed to determine the safety and efficacy of this compound in humans for the treatment of type 2 diabetes and obesity.
合成法
The synthesis of N-methoxy-N-methyl-3-(2-phenoxyethoxy)benzamide involves several steps. First, 3-(2-phenoxyethoxy)benzoic acid is reacted with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with N-methoxy-N-methylamine to produce the amide product, which is subsequently purified through column chromatography. The final product is obtained as a white crystalline solid with a high degree of purity.
科学的研究の応用
N-methoxy-N-methyl-3-(2-phenoxyethoxy)benzamide has been extensively studied in preclinical studies for its potential therapeutic applications. One of the main areas of research has been in the treatment of type 2 diabetes. Studies have shown that this compound can stimulate insulin secretion and improve glucose tolerance in animal models of diabetes. Additionally, this compound has been shown to increase the secretion of incretin hormones, which can improve glucose homeostasis and promote weight loss.
特性
分子式 |
C17H19NO4 |
|---|---|
分子量 |
301.34 g/mol |
IUPAC名 |
N-methoxy-N-methyl-3-(2-phenoxyethoxy)benzamide |
InChI |
InChI=1S/C17H19NO4/c1-18(20-2)17(19)14-7-6-10-16(13-14)22-12-11-21-15-8-4-3-5-9-15/h3-10,13H,11-12H2,1-2H3 |
InChIキー |
LUMZFXFSYMEMHY-UHFFFAOYSA-N |
SMILES |
CN(C(=O)C1=CC(=CC=C1)OCCOC2=CC=CC=C2)OC |
正規SMILES |
CN(C(=O)C1=CC(=CC=C1)OCCOC2=CC=CC=C2)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(3,5-dimethylphenoxy)-N-[2-(2-ethoxyethoxy)phenyl]acetamide](/img/structure/B269324.png)
![2-(4-chlorophenyl)-N-[2-(2-ethoxyethoxy)phenyl]acetamide](/img/structure/B269327.png)

![2-[(3-Propoxyphenyl)carbamoyl]benzoic acid](/img/structure/B269329.png)


![2-propoxy-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide](/img/structure/B269333.png)
![N-[4-(allyloxy)phenyl]-N'-(4-chlorophenyl)urea](/img/structure/B269334.png)

![2-(4-bromo-2,6-dimethylphenoxy)-N-{4-[(dimethylamino)sulfonyl]phenyl}propanamide](/img/structure/B269342.png)
![2-(2-bromo-4-chlorophenoxy)-N-{2-[(4-methyl-1-piperazinyl)carbonyl]phenyl}propanamide](/img/structure/B269343.png)
![3-(3-methylbutoxy)-N-{4-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}benzamide](/img/structure/B269344.png)
![N-[2-(allyloxy)phenyl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B269345.png)
![N-[3-(2-ethoxyethoxy)phenyl]-N'-phenylurea](/img/structure/B269347.png)